molecular formula C23H43BF3NO B2661872 Tetrabutylammonium (4-methoxyphenyl)trifluoroborate CAS No. 411206-85-4

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate

Cat. No. B2661872
CAS RN: 411206-85-4
M. Wt: 417.41
InChI Key: AQMZYELHKCCXQS-UHFFFAOYSA-N
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Description

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is a biochemical used for proteomics research . It has a molecular formula of C7H7BF3O•C16H36N and a molecular weight of 417.4 .


Molecular Structure Analysis

The molecular structure of Tetrabutylammonium (4-methoxyphenyl)trifluoroborate consists of a Tetrabutylammonium cation and a (4-methoxyphenyl)trifluoroborate anion . The exact structure is not provided in the search results.


Chemical Reactions Analysis

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is used in Suzuki Cross-Coupling reactions, where organotrifluoroborates act as potent boronic acid surrogates .


Physical And Chemical Properties Analysis

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate has a molecular weight of 417.4 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Electrochemistry and Voltammetry

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate serves as a supporting electrolyte in voltammetric studies. Researchers use it to enhance the electrochemical behavior of analytes, such as Δ(9)-tetrahydrocannabinol (Δ(9)-THC) detection .

Macrolactone Synthesis

This compound plays a crucial role in the synthesis of biologically relevant macrolactones. Notably, it contributes to the formation of Sansalvamide A, a natural product with potential pharmaceutical applications .

Drug Development and Medicinal Chemistry

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate acts as a source of trifluoroborate anions. These anions are valuable in pharmaceutical research and drug development. Scientists explore this compound for designing novel drugs targeting various diseases, including cancers, neurological disorders, and infectious diseases .

Palladium-Catalyzed Reactions

In organic synthesis, this compound serves as a ligand in palladium-catalyzed reactions. Specifically, it participates in the enantioselective alpha-arylation of N-boc-pyrrolidine. Additionally, it pairs with a palladium(0)-15-membered triolefinic macrocycle in Suzuki cross-coupling reactions involving aryl bromides and chlorides .

Ionic Liquid Research

While there has been extensive study on ionic liquids (ILs), the properties unique to the trifluoroborate anion remain less explored. Researchers have characterized the thermal properties, viscosity, liquid nanostructure, and intramolecular interactions of 15 novel aryltrifluoroborate ILs, including this compound .

Safety and Hazards

Tetrabutylammonium tetrafluoroborate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tetrabutylazanium;trifluoro-(4-methoxyphenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-6(3-5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMZYELHKCCXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43BF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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